molecular formula C8H6N2O6 B2670360 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine CAS No. 59820-94-9

5,6-Dinitro-2,3-dihydro-1,4-benzodioxine

Cat. No. B2670360
CAS RN: 59820-94-9
M. Wt: 226.144
InChI Key: CISZIDGSNBVSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dinitro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C₈H₆N₂O₆ . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass is 226.143 Da and the monoisotopic mass is 226.022583 Da .

Scientific Research Applications

Molecular Devices and Materials Science

  • A study by Seminario et al. (2002) analyzed a dinitro-based molecular device using density functional and Green function theories. This research suggested the potential of dinitro compounds in molecular memory applications, highlighting their distinct charge states and resonant tunneling characteristics (Seminario, Zacarías, & Derosa, 2002).

Pharmacology and Biochemistry

Chemical Synthesis and Analysis

  • A study by Nakaike et al. (2014) demonstrated the synthesis of 3,5-Dinitro-1,4-dihydropyridines through the self-condensation of β-formyl-β-nitroenamine, illustrating the chemical versatility of dinitro compounds in organic synthesis (Nakaike, Nishiwaki, Ariga, & Tobe, 2014).

Potential Antitubercular Agents

Photochromic and Electrospray Studies

Safety and Hazards

5,6-Dinitro-2,3-dihydro-1,4-benzodioxine is classified as an irritant . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

5,6-dinitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-9(12)5-1-2-6-8(7(5)10(13)14)16-4-3-15-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISZIDGSNBVSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.